molecular formula C8H7N3O3 B1293125 Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 1018125-57-9

Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No. B1293125
CAS RN: 1018125-57-9
M. Wt: 193.16 g/mol
InChI Key: QQWJXJSMCZIQJD-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate (MDIPC) is a synthetic organic compound used in a variety of scientific research applications. It is a versatile compound that has been utilized in the fields of organic chemistry, biochemistry, pharmacology, and toxicology. MDIPC has a wide range of effects on biochemical and physiological processes, making it a valuable tool for researchers.

Scientific Research Applications

Synthesis and Reactions

  • Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is involved in various synthesis and reaction pathways. One such pathway includes its role in the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989). Additionally, it is used in the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles, starting with Biginelli-compound 25.

Chemical Derivatives

  • New 5(1H)oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic ethyl esters bearing aromatic substituents have been synthesized, showcasing the compound's utility in producing novel chemical derivatives (Matosiuk et al., 1992).

Functionalization

  • Functionalization of the compound is evident in the synthesis of primary and secondary amide derivatives, as well as N,N'-disubstituted ureas and perhydroimidazo[1,5-c]thiazole derivatives (Peterlin-Mašič et al., 2000).

Pharmacological Properties

  • Although details on pharmacological properties are limited by your criteria, it's worth noting that the compound has been a precursor in synthesizing entities with potential pharmacological applications.

Antimicrobial Activity

  • Derivatives of this compound have been studied for their antimicrobial activity. This demonstrates its significance in the field of medicinal chemistry and drug discovery (Kolisnyk et al., 2015).

Crystal Structure Analysis

  • The crystal structure of 1-(4-Chlorophenyl)-5(1H)-oxo-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carbonitrile, a related compound, was analyzed to understand its molecular configuration and potential biological activities (Wysocki et al., 2008).

Mechanism of Action

While the specific mechanism of action for “Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate” is not available, imidazo[1,2-a]pyrimidines and their derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .

Future Directions

The future directions in the field of imidazo[1,2-a]pyrimidines research involve the development of new synthetic routes and the exploration of their multiple applications . These compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .

properties

IUPAC Name

methyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7(13)5-4-10-8-9-2-3-11(8)6(5)12/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWJXJSMCZIQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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